N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-10-12(2)16(15-11)9-8-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHMAKMMLCKKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333035 | |
| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890598-18-2 | |
| Record name | N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chromatographic Purification
Crude N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (55:45) mobile phase achieves >99% purity for pharmacological studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.02 (s, 1H, pyrazole-H), 3.85 (t, J = 6.4 Hz, 2H, -CH₂-N), 3.12 (t, J = 6.4 Hz, 2H, -CH₂-SO₂), 2.31 (s, 6H, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 148.5 (pyrazole-C), 139.2 (Ar-C), 133.7 (SO₂-C), 105.8 (pyrazole-C), 44.3 (-CH₂-N), 38.1 (-CH₂-SO₂), 13.5 (-CH₃).
Infrared Spectroscopy (IR):
-
Peaks at 1345 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
Mass Spectrometry (MS):
Side Reactions and Mitigation Strategies
Over-Sulfonylation
Excess benzenesulfonyl chloride may lead to disulfonylation at the ethylamine nitrogen. This is prevented by:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
Synthesis and Structural Characteristics
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide can be synthesized through various methods involving the reaction of benzenesulfonyl chloride with 3,5-dimethyl-1H-pyrazole derivatives. The structure features a pyrazole ring, which is known for its pharmacological properties, attached to an ethyl chain and a benzenesulfonamide moiety.
2.1 Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrazole have demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic (MIA PaCa-2) and lung (A549) cancer cells. These compounds often act by inhibiting mTORC1 pathways and modulating autophagy, crucial for cancer cell survival under stress conditions .
Case Study: mTORC1 Inhibition
A study showed that specific pyrazole derivatives reduced mTORC1 activity and increased basal autophagy levels. This mechanism disrupts autophagic flux under nutrient-deprived conditions, leading to the accumulation of autophagic markers like LC3-II, suggesting potential as novel autophagy modulators with anticancer applications .
2.2 Anti-inflammatory Effects
Compounds containing pyrazole and thiophene moieties have exhibited promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating strong anti-inflammatory activity .
2.3 Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens. These compounds may inhibit bacterial growth through multiple mechanisms, including disrupting bacterial cell wall synthesis and interfering with metabolic pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:
- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.
- Positioning of the Ethyl Chain : The orientation can influence the compound's interaction with target proteins.
- Functional Groups on Benzenesulfonamide : Modifications can enhance solubility and metabolic stability.
Applications in Disease Treatment
4.1 Antileishmanial Activity
A study focused on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives demonstrated their efficacy against Leishmania infantum and Leishmania amazonensis, two significant pathogens responsible for leishmaniasis. Some compounds showed an active profile comparable to pentamidine but with lower cytotoxicity, indicating their potential as new treatments for this neglected disease .
4.2 Potential Use in Neurological Disorders
Recent investigations suggest that pyrazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This opens avenues for exploring their use in treating neurological disorders such as Alzheimer's disease.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine.
Pathways Involved: It affects cholinergic pathways, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission.
Comparison with Similar Compounds
Structural Features
Key structural variations among analogs include:
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The ethyl linker in the target compound likely improves aqueous solubility compared to the rigid pyrimidine-containing analog (). Fluorinated derivatives () exhibit lower solubility due to hydrophobicity.
- Lipophilicity : Methoxy and methyl substituents () increase lipophilicity, enhancing membrane permeability. The target compound’s logP is estimated to be moderate (~2.5), balancing solubility and permeability.
- Melting Points : Data are sparse, but fluorinated compounds (e.g., : MP 175–178°C) often have higher melting points due to crystallinity .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C15H21N3O2S. The synthesis typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a suitable diketone under acidic conditions.
- Substitution on the Pyrazole Ring : The 3,5-dimethyl substitution is introduced via electrophilic aromatic substitution.
- Attachment of the Ethyl Linker : Alkylation reactions with ethyl halides facilitate the introduction of the ethyl group.
- Final Sulfonamide Formation : The compound is completed by reacting the ethyl-linked pyrazole with benzenesulfonyl chloride in the presence of a base like triethylamine .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various pharmacological effects. Specific pathways affected may include:
- Inhibition of certain enzymes involved in cancer proliferation.
- Modulation of inflammatory pathways through COX inhibition.
- Potential interaction with vascular endothelial growth factor receptors (VEGFR), impacting angiogenesis .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of compounds containing the pyrazole scaffold, including this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). IC50 values for these cell lines range from 26 µM to 49.85 µM, indicating potent antiproliferative activity .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which can be beneficial in reducing inflammation without significantly affecting COX-1 activity .
Case Studies
Case Study 1 : A study focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. It was found that these compounds exhibited promising anticancer properties across multiple cell lines, highlighting their potential as therapeutic agents .
Case Study 2 : In another investigation involving human recombinant alkaline phosphatase assays, derivatives similar to this compound were screened for their inhibitory effects. The results indicated significant inhibition rates, suggesting that these compounds could be developed further for clinical applications in treating bone-related disorders .
Q & A
Q. What is the standard synthetic route for N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzenesulfonamide?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with benzenesulfonyl chloride in anhydrous THF under nitrogen, using triethylamine as a base. The reaction is monitored by TLC, and the product is purified via column chromatography. Yield optimization may require adjusting stoichiometric ratios (1.5:1 amine:sulfonyl chloride) and reaction times (4–6 hours) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : To verify the pyrazole ring protons (δ 2.2–2.4 ppm for methyl groups) and sulfonamide NH (δ 7.5–8.0 ppm).
- HRMS : For exact mass determination (e.g., observed [M+H]+ at m/z 320.1421 vs. calculated 320.1424).
- X-ray crystallography : Resolves conformational details, such as the dihedral angle between the pyrazole and benzene rings (e.g., 45–60° in related structures) .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for this compound?
High-resolution X-ray data (≤1.0 Å) are essential. Use SHELXL for refinement, focusing on:
- Hydrogen bonding : The sulfonamide NH often forms H-bonds with adjacent pyrazole N atoms (distance ~2.8 Å).
- Disorder modeling : Methyl groups on the pyrazole may exhibit rotational disorder; apply PART and SUMP constraints .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts for missed symmetry .
Q. What strategies improve biological activity in structure-activity relationship (SAR) studies?
- Substitution on benzene ring : Electron-withdrawing groups (e.g., -NO2, -CF3) enhance receptor binding affinity (e.g., 5-HT6 receptor IC50 reduction from 1.2 μM to 0.3 μM).
- Pyrazole modification : Bulkier substituents (e.g., -CH2CF3) improve metabolic stability but may reduce solubility .
- In silico docking : Use AutoDock Vina to predict binding poses with carbonic anhydrase IX (Glide score ≤ −8.0 kcal/mol correlates with nM inhibition) .
Q. How to resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC50 values (e.g., 0.14 μM vs. 1.8 μM for SK3 channels) may arise from:
- Assay conditions : Varying pH (7.4 vs. 6.8) or ion concentrations (K+ at 3 mM vs. 5 mM).
- Compound purity : Confirm >95% purity via HPLC (retention time 12.3 min, 254 nm).
- Cell models : Primary neurons vs. transfected HEK293 cells yield divergent EC50 values .
Methodological Notes
- Synthesis Troubleshooting : Low yields (<40%) may require inert atmosphere (N2/Ar) or alternative solvents (DMF for polar intermediates) .
- Assay Design : For receptor studies, use radioligand binding (³H-LSD for 5-HT6) or fluorescence polarization (FP-TAMRA probes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
